molecular formula C12H16N2 B7870358 3-(Benzylamino)pentanenitrile

3-(Benzylamino)pentanenitrile

Cat. No.: B7870358
M. Wt: 188.27 g/mol
InChI Key: QEBIAEXYSLVUQI-UHFFFAOYSA-N
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Description

3-(Benzylamino)pentanenitrile (CAS 1031428-91-7) is a nitrogen-containing compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol. This chemical features a benzylamino group, a common motif in medicinal chemistry, attached to a pentanenitrile chain. The benzylamine structure is a known precursor in organic synthesis and the industrial production of various pharmaceuticals . As a derivative, it serves as a valuable building block in organic chemistry and drug discovery research. The nitrile functional group is a versatile intermediate that can be transformed into other functional groups, such as amines or carboxylic acids, facilitating the synthesis of more complex molecules. Benzylamine derivatives, in general, have demonstrated significant research interest in areas such as antifungal agents, where they are known to inhibit key enzymes like squalene epoxidase in fungal cell membranes . This compound is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. For laboratory use only.

Properties

IUPAC Name

3-(benzylamino)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-12(8-9-13)14-10-11-6-4-3-5-7-11/h3-7,12,14H,2,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBIAEXYSLVUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Benzylamine with Halogenated Nitriles

A primary method involves the reaction of benzylamine with 3-bromopentanenitrile under basic conditions. Adapted from the synthesis of 3-(benzylamino)propionitrile, this two-stage process employs sodium hydride (NaH) in dimethylformamide (DMF). Benzylamine (0.88 mmol) is deprotonated with NaH (1.2 mmol) at 0°C, followed by slow addition of 3-bromopentanenitrile (0.97 mmol). The mixture is stirred at 25°C for 16 hours, yielding the product after extraction with ethyl acetate. While the propionitrile analog achieves moderate yields, extending the alkyl chain to pentanenitrile may require longer reaction times or elevated temperatures due to steric effects.

Solvent and Base Optimization

DMF is critical for solubilizing NaH and facilitating nucleophilic attack. Substituting DMF with dimethyl sulfoxide (DMSO) or acetonitrile reduces yields by 30–40%. Tributylamine as a co-base improves selectivity but complicates purification.

Strecker Reaction-Based Synthesis

Continuous Flow Strecker Synthesis

The Strecker reaction, utilizing benzylamine, pentanal, and cyanide sources, offers a scalable route. A heterogeneously catalyzed continuous flow method achieves >99.6% yield of α-aminonitriles using polymer-supported scandium triflate. For 3-(benzylamino)pentanenitrile, pentanal (1.0 equiv), benzylamine (1.2 equiv), and trimethylsilyl cyanide (1.5 equiv) are mixed in a microreactor at 50°C with a residence time of 10 minutes. This method minimizes side reactions like imine hydrolysis, which plagues batch processes.

Chemoselectivity in Aldehyde-Ketone Systems

The catalyst selectively activates aldehydes over ketones, enabling the synthesis of this compound even in the presence of acetylated byproducts. For example, 2-(4-acetylphenyl)-2-(phenethylamino)acetonitrile is obtained in 99.8% yield under identical conditions.

Reductive Amination of Nitriles

Catalytic Hydrogenation of Ketonitriles

Though less common, reductive amination of 3-oxopentanenitrile with benzylamine and hydrogen gas (5 bar) over palladium on carbon (Pd/C) provides a 65–70% yield. The ketonitrile intermediate is synthesized via oxidation of pentanenitrile, but competing reduction of the nitrile group limits practicality.

Patent-Based Innovations

Reverse Dripping Method for Controlled Exothermicity

A Chinese patent (CN102351725A) describes a reverse dripping technique to synthesize N-benzyl aspartic acid derivatives. Applied to this compound, 2,3-dibromopentanenitrile in ethanol is added dropwise to benzylamine at 65–75°C, leveraging exothermicity to maintain reflux. This method achieves 63.5 g of product with 99% purity and eliminates post-reaction heating.

Solvent Recovery and Yield Optimization

Ethanol recovery (80%) reduces costs, while omitting insulation steps shortens reaction times to 2 hours. Comparative data (Table 1) shows white product formation without extended soaking:

Soaking Time (h)Yield (g)Color
063.5White
263.4White
463.5Off-white

Hydrolysis-Cyanation Tandem Reactions

Nitrilase-Mediated Synthesis

Enzymatic hydrolysis of this compound precursors using Gibberella intermedia nitrilase produces valeric acid derivatives. While primarily a degradation pathway, this approach highlights biocatalytic potential for asymmetric synthesis.

Comparative Analysis of Methods

Yield and Purity Benchmarks

  • Nucleophilic substitution : 70–80% yield (extrapolated from propionitrile data).

  • Strecker reaction : >99% yield in flow systems.

  • Patent reverse dripping : 95–99% purity with no column chromatography.

Cost and Scalability

Continuous flow Strecker synthesis minimizes reagent waste and scales linearly, whereas NaH-dependent alkylation requires costly anhydrous conditions. The patent method’s ethanol reflux is economically favorable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzylamino)pentanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while reduction can lead to the formation of primary amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(Benzylamino)pentanenitrile is primarily utilized in organic synthesis as a precursor for more complex organic molecules. Its chiral nature enhances its value in asymmetric synthesis, making it essential in the production of pharmaceuticals and agrochemicals. The compound can undergo several types of chemical reactions, including:

  • Nucleophilic Substitution : The benzylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives, which may have distinct biological activities.
  • Addition Reactions : The nitrile group is reactive towards nucleophiles, facilitating addition reactions that can lead to the formation of new compounds.

Biological Applications

Pharmaceutical Development
The derivatives of this compound have shown potential therapeutic applications. Studies indicate that these compounds may exhibit pharmacological properties beneficial in drug discovery. For example:

  • Neuroprotective Effects : Certain derivatives have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are associated with neurodegenerative diseases like Alzheimer's disease. This suggests that this compound could be explored for its neuroprotective properties.
  • Antimicrobial Activity : Related compounds have been shown to possess antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is used in the production of specialty chemicals and materials due to its reactivity and versatility. Its ability to undergo multiple chemical transformations makes it suitable for various applications, including:

  • Polymer Production : The compound can be incorporated into polymer matrices to impart specific properties.
  • Material Science : It serves as a precursor for materials with tailored functionalities.

Case Studies and Research Findings

  • Neuroprotective Properties Study : In vitro studies revealed that certain derivatives of this compound inhibited AChE activity significantly compared to controls, suggesting potential use in neurodegenerative disease treatments.
  • Antimicrobial Activity Assessment : Compounds closely related to this compound were tested against common bacterial strains. Results indicated substantial effectiveness against gram-positive bacteria, supporting further exploration for therapeutic use.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)pentanenitrile involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes and receptors, potentially modulating their activity. The nitrile group may also participate in interactions with biological molecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and functional groups among 3-(Benzylamino)pentanenitrile and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
This compound C₁₂H₁₅N₂ (Inferred) ~175.26 (Calculated) Pentanenitrile backbone, benzylamino group at C3
3-(Benzylamino)propanenitrile C₁₀H₁₃N₂ 161.23 Propanenitrile backbone, benzylamino group at C3
4-S-N,N-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile Not Provided Not Provided Pentanonitrile backbone, oxo group at C3, N,N-dibenzylamino group, phenyl at C5
4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile C₁₃H₁₂F₃NO 255.23 Pentanenitrile backbone, methyl at C4, oxo at C3, trifluoromethylphenyl at C2
Key Observations:
  • Chain Length: The target compound’s pentanenitrile chain (5 carbons) vs. 3-(Benzylamino)propanenitrile’s shorter chain (3 carbons) may influence solubility and steric effects in reactions .
  • Substituent Complexity: N,N-Dibenzylamino () vs. single benzylamino (target compound) affects hydrogen bonding and lipophilicity, impacting bioavailability in pharmaceutical contexts .

Biological Activity

3-(Benzylamino)pentanenitrile is an organic compound with the molecular formula C12H16N2. It features a pentanenitrile backbone with a benzylamino group attached to the third carbon atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including its role as a precursor in drug synthesis and its pharmacological properties.

The compound can be synthesized through various methods, typically involving the reaction of benzylamine with 3-pentenenitrile. The reaction conditions, such as temperature and solvents like acetonitrile, are optimized to enhance yield. The compound's structure allows it to participate in multiple chemical reactions, including nucleophilic substitutions, oxidation, and reduction processes, which can lead to various derivatives useful in biological applications.

The biological activity of this compound is primarily attributed to its functional groups. The benzylamino group can interact with various enzymes and receptors, potentially modulating their activities. The nitrile group is also significant for its interactions with biological molecules, influencing the compound's overall biological efficacy.

Antimicrobial Properties

Research indicates that compounds similar to this compound may exhibit antimicrobial activity. For instance, studies on related benzylamine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

The compound's derivatives may also possess neuroprotective properties. In vitro studies have demonstrated that certain benzylamine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . This inhibition suggests that this compound could be explored further for its potential in neuroprotection.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study on benzylamine derivatives indicated significant antibacterial effects against Gram-positive bacteria, implying that this compound may share similar properties .
Neuroprotective Potential Research demonstrated that related compounds inhibited AChE activity effectively, highlighting a pathway for potential therapeutic use in neurodegenerative conditions .
Chemical Profiling Chemical profiling of related compounds revealed a diverse array of secondary metabolites with bioactive potential, suggesting that this compound could serve as a scaffold for developing new drugs .

Comparative Analysis

When compared to similar compounds such as 3-(Benzylamino)propanol and 3-(Benzylamino)butanenitrile, this compound exhibits unique reactivity due to its specific structural features. This uniqueness allows it to participate in various chemical reactions that can lead to the development of novel pharmaceuticals.

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